![molecular formula C10H17N3O2S B1474702 5,5-ジオキシド-3-(アミノメチル)-2-イソプロピル-2,4,6,7-テトラヒドロチオピラノ[4,3-c]ピラゾール CAS No. 1781158-71-1](/img/structure/B1474702.png)
5,5-ジオキシド-3-(アミノメチル)-2-イソプロピル-2,4,6,7-テトラヒドロチオピラノ[4,3-c]ピラゾール
説明
3-(Aminomethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is a useful research compound. Its molecular formula is C10H17N3O2S and its molecular weight is 243.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Aminomethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminomethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成
5,5-ジオキシド-3-(アミノメチル)-2-イソプロピル-2,4,6,7-テトラヒドロチオピラノ[4,3-c]ピラゾールの構造は、それが有機合成における貴重な中間体になり得ることを示唆しています。 ピラゾール誘導体は、その反応性と官能基との適合性から、さまざまな有機化合物を合成するための重要な中間体として知られています .
医薬品開発
ピラゾール誘導体には生物活性が見られることから、この化合物は医薬品開発における前駆体として可能性を秘めています。 ピラゾロ誘導体は、抗腫瘍活性と抗白血病活性で研究されてきました 。これは、がん治療のための研究分野の可能性を示しています。
農薬生産
ピラゾール化合物は、農薬の合成によく使用されています 。この化合物のユニークな構造は、効力と安全性プロファイルが向上した新しい殺虫剤または除草剤の開発につながる可能性があります。
染料工業
ピラゾール部分は、さまざまな基質と結合して色を与える能力があるため、特定の染料の成分です 。この化合物の研究は、利用可能な色の範囲と染料の特性を拡大する可能性があります。
抗菌剤
研究によると、一部のピラゾール誘導体は抗菌特性を備えています 。この化合物は、細菌、真菌、またはウイルスに対する効力を調査することで、感染症の新しい治療法に貢献する可能性があります。
アデノシン受容体拮抗薬
ピラゾール誘導体は、強力なアデノシン受容体拮抗薬であることがわかっています 。この化合物は、心臓血管機能など、アデノシン受容体によって調節されるさまざまな生理学的プロセスに対する潜在的な影響を研究することができます。
触媒
ピラゾールは、触媒プロセスにおいて配位子として作用することができます 。この化合物の特定の置換基は、触媒を必要とする化学反応において有益な可能性のあるユニークな触媒特性を提供する可能性があります。
抗酸化研究
一部のピラゾール化合物は、抗酸化活性を示します 。これは、5,5-ジオキシド-3-(アミノメチル)-2-イソプロピル-2,4,6,7-テトラヒドロチオピラノ[4,3-c]ピラゾールが、酸化ストレスから細胞を保護する可能性を研究できることを示唆しています。
作用機序
Target of Action
Similar compounds, such as pyrazolines and their derivatives, have been reported to exhibit a wide range of biological and pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes like acetylcholinesterase .
Mode of Action
Based on the activities of related compounds, it can be inferred that the compound may interact with its targets, leading to changes in their function . For instance, inhibition of acetylcholinesterase can disrupt normal nerve pulse transmission, leading to behavioral changes and movement impairment .
Biochemical Pathways
Related compounds have been shown to influence pathways associated with oxidative stress . For example, they can increase the production of reactive oxygen species (ROS), which can negatively affect various cellular components .
Result of Action
Related compounds have been reported to exhibit various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
生化学分析
Biochemical Properties
3-(Aminomethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with nicotinamide phosphoribosyltransferase, an enzyme involved in the biosynthesis of NAD+ . This interaction can modulate the enzyme’s activity, thereby affecting cellular metabolism and energy production. Additionally, the compound may interact with other biomolecules, such as kinases and receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of 3-(Aminomethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of p38MAPK, a kinase involved in inflammatory responses and stress signaling . By affecting this pathway, the compound can alter the expression of genes associated with inflammation and cell survival. Furthermore, it can impact cellular metabolism by influencing the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 3-(Aminomethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(Aminomethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, maintaining its activity over extended periods . It may undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites. Long-term studies have indicated that the compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of 3-(Aminomethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide vary with different dosages. At lower doses, the compound has been shown to have beneficial effects, such as anti-inflammatory and metabolic regulatory activities . At higher doses, it may exhibit toxic or adverse effects, including cellular toxicity and organ damage . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
3-(Aminomethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For instance, the compound can influence the activity of enzymes involved in the biosynthesis and degradation of NAD+, thereby affecting the overall metabolic flux and levels of metabolites . Additionally, it may impact other metabolic pathways, such as glycolysis and the tricarboxylic acid cycle, by modulating the activity of key enzymes .
Transport and Distribution
The transport and distribution of 3-(Aminomethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide within cells and tissues are critical for its biological activity. The compound can be transported across cellular membranes through specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of the compound within specific tissues or organelles can influence its activity and function .
Subcellular Localization
The subcellular localization of 3-(Aminomethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
特性
IUPAC Name |
(5,5-dioxo-2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-7(2)13-10(5-11)8-6-16(14,15)4-3-9(8)12-13/h7H,3-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFRBSCKHGAEPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C2CS(=O)(=O)CCC2=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


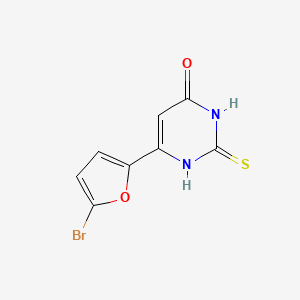
![(1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-yl)methanamine](/img/structure/B1474621.png)
![(1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl)methanamine](/img/structure/B1474623.png)
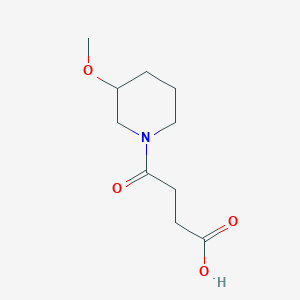

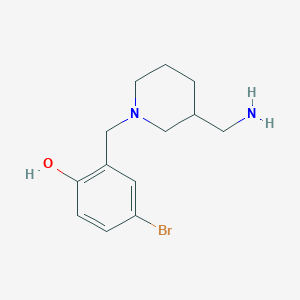

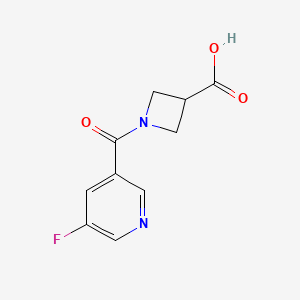
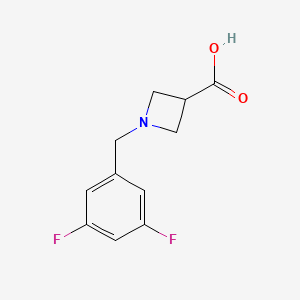

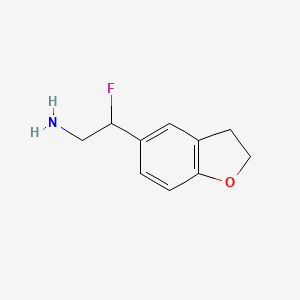

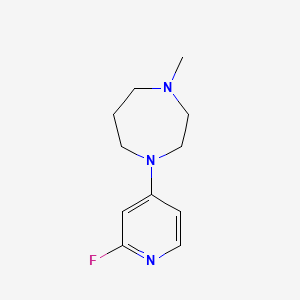
![(2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1474642.png)
